molecular formula C20H18F3N3O3S B318349 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide

Cat. No.: B318349
M. Wt: 437.4 g/mol
InChI Key: FJPBAFUJHGNZJV-UHFFFAOYSA-N
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Description

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a pyrimidinyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide typically involves multiple steps, starting with the preparation of the furan and pyrimidine intermediates. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Synthesis of the pyrimidinyl sulfanyl moiety: This step requires the reaction of a pyrimidine derivative with a thiol compound under controlled conditions.

    Coupling of the intermediates: The final step involves the coupling of the furan, trifluoromethyl, and pyrimidinyl sulfanyl intermediates with N-(4-methoxyphenyl)butanamide under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrimidinyl sulfanyl moiety can be reduced to form corresponding thiol or sulfide derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidinyl sulfanyl moiety may produce thiol derivatives.

Scientific Research Applications

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methoxyphenyl)butanamide
  • 4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide

Uniqueness

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the furan and pyrimidinyl sulfanyl moieties contribute to its reactivity and potential for diverse applications.

Properties

Molecular Formula

C20H18F3N3O3S

Molecular Weight

437.4 g/mol

IUPAC Name

4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C20H18F3N3O3S/c1-28-14-8-6-13(7-9-14)24-18(27)5-3-11-30-19-25-15(16-4-2-10-29-16)12-17(26-19)20(21,22)23/h2,4,6-10,12H,3,5,11H2,1H3,(H,24,27)

InChI Key

FJPBAFUJHGNZJV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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